molecular formula C13H14N2O2 B15405373 1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid CAS No. 922499-35-2

1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B15405373
CAS No.: 922499-35-2
M. Wt: 230.26 g/mol
InChI Key: LQNFZVFCNSXIJJ-UHFFFAOYSA-N
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Description

1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

922499-35-2

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-ethyl-4-imino-2-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C13H14N2O2/c1-3-15-8(2)11(13(16)17)12(14)9-6-4-5-7-10(9)15/h4-7,14H,3H2,1-2H3,(H,16,17)

InChI Key

LQNFZVFCNSXIJJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N)C2=CC=CC=C21)C(=O)O)C

Origin of Product

United States

Biological Activity

1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. The specific synthetic pathways can vary, but they often utilize multicomponent reactions to enhance yield and purity.

Overview

Research indicates that 1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antibiotics.

Antibacterial Activity

The antibacterial activity of this compound has been evaluated using the Minimum Inhibitory Concentration (MIC) method. The results are summarized in Table 1.

Bacterial StrainMIC (mg/mL)Reference Drug (Ampicillin)
Methicillin-resistant S. aureus0.230.47
E. coli0.470.94
Pseudomonas aeruginosa0.300.60

The compound showed a strong positive response in the Ames assay, indicating its potential as a safe antimicrobial agent .

Antifungal Activity

The antifungal properties were tested against several strains with results shown in Table 2.

Fungal StrainMIC (mg/mL)MFC (mg/mL)
Candida albicans0.110.23
Aspergillus niger0.060.11
Trichophyton mentagrophytes0.170.23

The compound demonstrated superior antifungal activity compared to traditional antifungal agents such as ketoconazole .

The mechanisms underlying the biological activity of 1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid involve several pathways:

  • Inhibition of Cell Wall Synthesis : The compound interferes with the synthesis of bacterial cell walls, which is critical for maintaining cell integrity.
  • Disruption of Membrane Function : It alters membrane permeability, leading to cell lysis.
  • Enzyme Inhibition : Docking studies suggest that it may inhibit key enzymes involved in metabolic pathways essential for microbial survival .

Case Studies

A study conducted on the efficacy of this compound against resistant strains highlighted its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria . Another investigation focused on its anticancer properties indicated that it could induce apoptosis in cancer cells through reactive oxygen species (ROS) generation .

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